molecular formula C8H7Br2NO4 B3052873 Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate CAS No. 473401-83-1

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B3052873
CAS No.: 473401-83-1
M. Wt: 340.95 g/mol
InChI Key: NFAUQKWYXQETPA-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is a brominated pyrrole derivative with the molecular formula C8H7Br2NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a pyrrole precursor. One common method is the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by azobis(isobutyronitrile) at the boiling point . This reaction introduces bromine atoms at the 3 and 4 positions of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyrrole derivatives, while oxidation reactions can produce pyrrole oxides.

Scientific Research Applications

Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate and its derivatives is not fully understood. it is believed that the bromine atoms and the pyrrole ring play a crucial role in interacting with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO4/c1-14-7(12)5-3(9)4(10)6(11-5)8(13)15-2/h11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAUQKWYXQETPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460349
Record name Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473401-83-1
Record name Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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